4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Overview
Description
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor. Its significance extends into the synthesis of various chemical compounds due to its unique structural features and reactivity (Stanley et al., 2006).
Synthesis Analysis
The synthesis of MBC involves gene replacements and feeding experiments with chemically synthesized MBC and a synthetic analogue of a pathway intermediate. This elucidation highlights its complex biosynthetic pathway linked to antibiotic production (Stanley et al., 2006). Additionally, novel synthetic routes for 3-alkyl-, 4-alkyl-, 3,4-dialkyl-, and 3-halo-4-alkyl-2,2'-bipyrrole-5-carboxaldehydes have been developed, showcasing its versatility as a building block for bioactive compounds (Kancharla & Reynolds, 2013).
Molecular Structure Analysis
The molecular structure of MBC and its derivatives has been characterized through various spectroscopic methods, providing insights into its configuration and stability under different conditions. For instance, the synthesis and crystallographic analysis of ferrocene containing chelating ligands derived from ferrocenecarboxaldehyde showcase the versatility of MBC's derivatives in forming stable compounds with potential application in material science and catalysis (Cano et al., 1995).
Chemical Reactions and Properties
MBC and its derivatives participate in a variety of chemical reactions, exemplifying its role in synthesizing novel compounds. For example, the reaction of MBC with hydroxylamine hydrochloride leading to novel products demonstrates its reactivity and potential in creating new molecules with unique properties (Ibrahim et al., 2017).
Physical Properties Analysis
The physical properties of MBC and related compounds, such as their crystalline structure, photoluminescence, and electrochromic properties, have been extensively studied. These studies reveal the potential of MBC derivatives in applications ranging from optoelectronic devices to materials science (Tshibaka et al., 2011).
Chemical Properties Analysis
MBC's chemical properties, including its reactivity, stability, and interactions with other molecules, have been the focus of extensive research. The investigation into its binding affinity with DNA, for example, highlights the biological relevance of MBC and its analogues, pointing to their potential in therapeutic applications (Melvin et al., 1999).
Scientific Research Applications
1. Marine Biotechnology: Strobilation Arrest in Moon Jellyfish
- Application : MBC, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, has been found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea .
- Method : The active component in strain HUT6047 was purified. Based on structure elucidation, this component was identified as MBC . Synthetic MBC arrested strobilation without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .
- Results : Synthetic MBC also exhibited a minimum activity of 6.3 µM . This study provides the first example of a biological activity of MBC .
2. Enzymology and Protein Engineering: Biosynthesis of Hybrubins
- Application : RedH and PigC, enzymes found in Streptomyces lividans, have been found to catalyze the biosynthesis of hybrubins A and B via phosphorylation of MBC .
- Method : In vitro reactions indicated that RedH and PigC catalyzed the intermolecular condensation between MBC and (Z)-5-ethylidenetetramic acid (ETA) to produce hybrubin B .
- Results : The subsequent condensation between Pi-MBC and ETA occurs in a nonenzymatic way . This study provides a new understanding of the biosynthesis of hybrubins, a class of prodiginines .
3. Antibiotic Biosynthesis: Prodigiosin Antibiotics in Streptomyces coelicolor
- Application : The biosynthetic pathway to MBC, a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been elucidated .
- Method : The pathway was elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC .
- Results : This study provides a deeper understanding of the biosynthesis of prodiginine antibiotics, which exhibit a wide range of bioactivities .
4. Food Science and Technology: Natural Pigments
- Application : MBC is a biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . These natural pigments have the capacity to increase the marketability of products and demonstrate valuable biological activities as antioxidants .
- Method : The biosynthesis of the prodiginines proceeds via a bifurcated pathway culminating in the enzymic condensation of MBC with 2-methyl-3-pentylpyrrole (MPP) to form prodigiosin .
- Results : This study highlights the characteristics and potential applications of prodigiosin pigment from Serratia as prodigiosins are real potential therapeutic drugs .
5. Enzymology: RedH Enzyme Function
- Application : The function of RedH from Streptomyces coelicolor as an enzyme that catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine has been experimentally proven .
- Method : The substrate specificity of RedH has been probed in vivo by examining its ability to condense chemically-synthesized MBC analogues with 2-undecylpyrrole to afford undecylprodiginine analogues .
- Results : This study provides a deeper understanding of the function of RedH and its role in the biosynthesis of undecylprodiginine .
6. Antibiotic Biosynthesis: Prodigiosin Antibiotics in Streptomyces coelicolor
- Application : The biosynthetic pathway to MBC, a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been elucidated .
- Method : The pathway was elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC .
- Results : This study provides a deeper understanding of the biosynthesis of prodiginine antibiotics, which exhibit a wide range of bioactivities .
7. Marine Biotechnology: Strobilation Arrest in Moon Jellyfish
- Application : MBC, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, has been found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea .
- Method : The active component in strain HUT6047 was purified. Based on structure elucidation, this component was identified as MBC . Synthetic MBC arrested strobilation without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .
- Results : Synthetic MBC also exhibited a minimum activity of 6.3 µM . This study provides the first example of a biological activity of MBC .
8. Enzymology and Protein Engineering: Biosynthesis of Hybrubins
- Application : RedH and PigC, enzymes found in Streptomyces lividans, have been found to catalyze the biosynthesis of hybrubins A and B via phosphorylation of MBC .
- Method : In vitro reactions indicated that RedH and PigC catalyzed the intermolecular condensation between MBC and (Z)-5-ethylidenetetramic acid (ETA) to produce hybrubin B .
- Results : The subsequent condensation between Pi-MBC and ETA occurs in a nonenzymatic way . This study provides a new understanding of the biosynthesis of hybrubins, a class of prodiginines .
9. Antibiotic Biosynthesis: Prodigiosin Antibiotics in Streptomyces coelicolor
- Application : The biosynthetic pathway to MBC, a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been elucidated .
- Method : The pathway was elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC .
- Results : This study provides a deeper understanding of the biosynthesis of prodiginine antibiotics, which exhibit a wide range of bioactivities .
Safety And Hazards
MBC is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
properties
IUPAC Name |
3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYELLGZFKAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146696 | |
Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |
CAS RN |
10476-41-2 | |
Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tambjamine aldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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